2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16217631
InChI: InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(17)6-16-10/h1-6,17H
SMILES:
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol

2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol

CAS No.:

Cat. No.: VC16217631

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol -

Specification

Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]pyrimidin-5-ol
Standard InChI InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(17)6-16-10/h1-6,17H
Standard InChI Key KVDFOKIMDFIKRW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydroxyl group (-OH) at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (-CF₃) moiety is a strong electron-withdrawing group, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name5-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Molecular FormulaC₁₁H₇F₃N₂O
Molecular Weight240.18 g/mol
XLogP32.7 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (N, O, F atoms)

The molecular weight of 240.18 g/mol and moderate lipophilicity (XLogP3 ≈ 2.7) suggest favorable membrane permeability, a critical factor in drug design .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is documented, analogous trifluoromethylpyrimidines are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reaction of halogenated pyrimidines with 3-(trifluoromethyl)phenyl boronic acids under Suzuki-Miyaura coupling conditions .

  • Cyclocondensation: Formation of the pyrimidine ring from β-keto esters or amidines in the presence of trifluoromethyl-containing aldehydes.

For example, thiazolo[4,5-d]pyrimidines with trifluoromethyl groups have been prepared using cyclization reactions between thioureas and α,β-unsaturated ketones, followed by oxidation . Adapting these methods, 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol could be synthesized via hydroxylation of a pre-formed 2-(3-trifluoromethylphenyl)pyrimidine intermediate.

Reactivity Profile

  • Hydroxyl Group: The -OH at position 5 can undergo alkylation, acylation, or serve as a hydrogen bond donor in molecular recognition.

  • Trifluoromethyl Group: Resistant to hydrolysis but participates in electron-deficient aromatic substitutions.

  • Pyrimidine Ring: Susceptible to electrophilic attack at electron-rich positions (e.g., C-4 and C-6) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by the trifluoromethyl group, which enhances lipid solubility, and the hydroxyl group, which introduces polarity. Predicted solubility in water is low (~0.1 mg/mL), but it is likely soluble in organic solvents like DMSO or ethanol. Stability studies on similar compounds indicate resistance to metabolic degradation due to the -CF₃ group .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include O-H stretch (3200–3600 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and aromatic C=C/C=N vibrations (1400–1600 cm⁻¹).

  • NMR: ¹H NMR would show a singlet for the hydroxyl proton (δ 10–12 ppm) and distinct splitting patterns for the aromatic protons.

Industrial and Materials Science Applications

Agrochemicals

The trifluoromethyl group improves the photostability and bioavailability of pesticides. Pyrimidine derivatives are used in fungicides (e.g., bixafen), suggesting that 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol could serve as a precursor for novel agrochemicals.

Organic Electronics

Fluorinated aromatics are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The compound’s conjugated system and -CF₃ group make it a candidate for electron-deficient layers in optoelectronic devices.

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